ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring Thiazoles are known for their aromaticity and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction forms an ester compound in the early stages of synthesis . The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different thiazole derivatives.
Scientific Research Applications
Ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-cyclohexyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 4-amino-N-cyclohexyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 4-amino-N-cyclopentyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Uniqueness
Ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its specific substituents on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group and the cyclohexyl ring can affect its solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 4-amino-3-cyclohexyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S2/c1-2-16-11(15)9-10(13)14(12(17)18-9)8-6-4-3-5-7-8/h8H,2-7,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVWVZHPEVHQOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2CCCCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362833 | |
Record name | SBB002724 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632291-90-8 | |
Record name | SBB002724 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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